

Discovery and characterization of Okanin-4'-O-glucoside and its derivatives.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Okanin-4'-O-glucoside**

Cat. No.: **B15286799**

[Get Quote](#)

An In-depth Technical Guide to Okanin-4'-O-glucoside and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okanin-4'-O-glucoside is a naturally occurring chalcone glycoside found predominantly in plants of the *Bidens* genus, particularly *Bidens pilosa*. This comprehensive technical guide delves into the discovery, characterization, and biological activities of **Okanin-4'-O-glucoside** and its aglycone, okanin. While research on the glycoside itself is emerging, the significant biological effects of its aglycone, okanin, have garnered considerable scientific interest, positioning it as a promising lead compound in drug discovery. This document provides a detailed overview of the current state of knowledge, including experimental protocols and data, to support further research and development in this area.

Discovery and Characterization

Okanin-4'-O-glucoside, also known as Marein, is a key flavonoid constituent of *Bidens pilosa*, a plant with a long history of use in traditional medicine across the globe. The basic chemical and physical properties of **Okanin-4'-O-glucoside** are summarized in Table 1.

Table 1: Physicochemical Properties of **Okanin-4'-O-glucoside**

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₂ O ₁₁	PubChem[1][2]
Molecular Weight	450.4 g/mol	PubChem[1][2]
IUPAC Name	3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one	PubChem[1][2]
Natural Source	Bidens pilosa, Bidens torta	Wikipedia[3]

The structural characterization of **Okanin-4'-O-glucoside** is typically achieved through a combination of spectroscopic techniques, including mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry data from PubChem indicates a precursor adduct of [M+H]⁺ at m/z 451.12401, with a major fragment at m/z 289.0707, corresponding to the okanin aglycone after the loss of the glucose moiety.[1][2]

Derivatives of Okanin-4'-O-glucoside

While research on synthetic derivatives of **Okanin-4'-O-glucoside** is limited, several naturally occurring methylated and acetylated derivatives have been isolated from *Bidens torta*. These include:[3]

- Okanin 3,4,3',4'-tetramethyl ether
- Okanin 3,4,3'-trimethyl ether 4'-glucoside
- Okanin 4-methyl ether 4'-glucoside
- Okanin 4-methyl ether 4'-glucoside monoacetate
- Okanin 3,4-dimethyl ether 4'-glucoside

The biological activities of these specific derivatives have not been extensively reported, representing a potential area for future investigation.

Biological Activities and Pharmacological Potential

The majority of the currently available pharmacological data focuses on the aglycone, okanin. Okanin has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and α -glucosidase inhibitory effects.

Anti-inflammatory Activity

Okanin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have indicated that okanin can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated macrophages. This anti-inflammatory action is, at least in part, mediated through the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF- κ B) signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to the induction of the anti-inflammatory enzyme heme oxygenase-1 (HO-1).

Antioxidant Activity

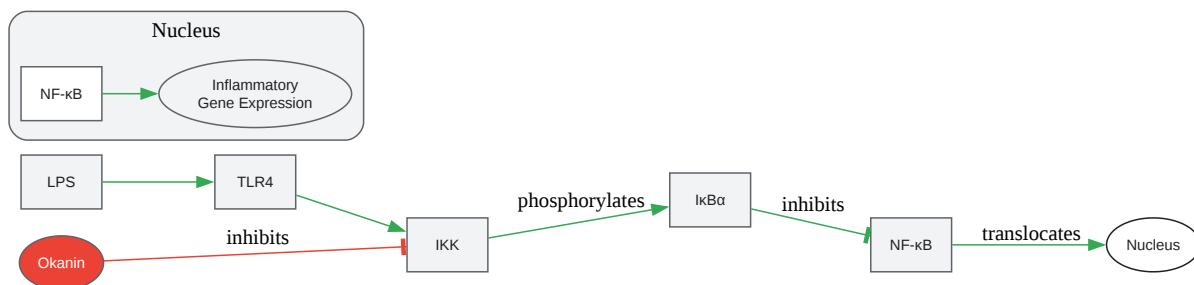
The antioxidant properties of okanin have been evaluated in cellular experiments, where it demonstrated superior activity compared to quercetin, with an IC₅₀ value of 11.0 μ M.^[4]

α -Glucosidase Inhibition

Okanin is a potent inhibitor of α -glucosidase, an enzyme involved in carbohydrate digestion. Its strong inhibitory activity, with a reported IC₅₀ value of approximately 0.02 mM, suggests its potential as a therapeutic agent for managing type 2 diabetes.^[4]

Table 2: Summary of Quantitative Biological Activity Data for Okanin

Biological Activity	Assay	Test System	IC ₅₀ Value	Source
α-Glucosidase Inhibition	α-Glucosidase inhibitory assay	in vitro	~20 μM	[4]
Antioxidant Activity	Cellular antioxidant assay	Cellular	11.0 μM	[4]
Anti-neuroinflammatory	Not specified	Cellular	15.54 μM	[4]

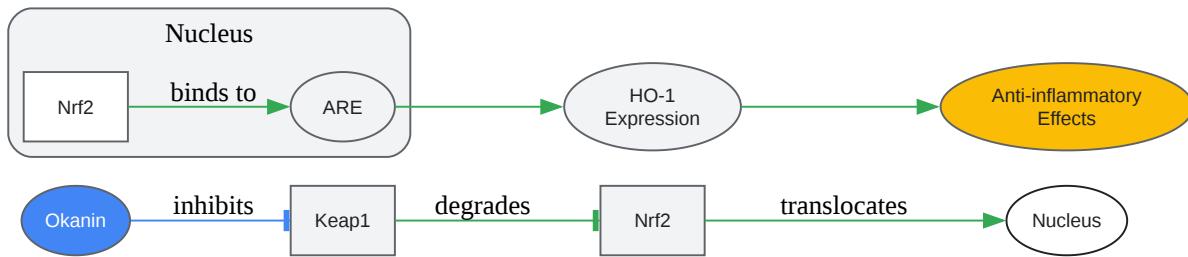

Note: The majority of quantitative data available is for the aglycone, okanin. Further research is needed to determine the specific IC₅₀ values for **Okanin-4'-O-glucoside**.

Signaling Pathways

Disclaimer: The following signaling pathway diagrams are based on studies conducted on the aglycone, okanin. It is hypothesized that **Okanin-4'-O-glucoside** may exert similar effects, potentially after deglycosylation in vivo, but direct evidence is currently limited.

Inhibition of the NF-κB Signaling Pathway

Okanin has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation.



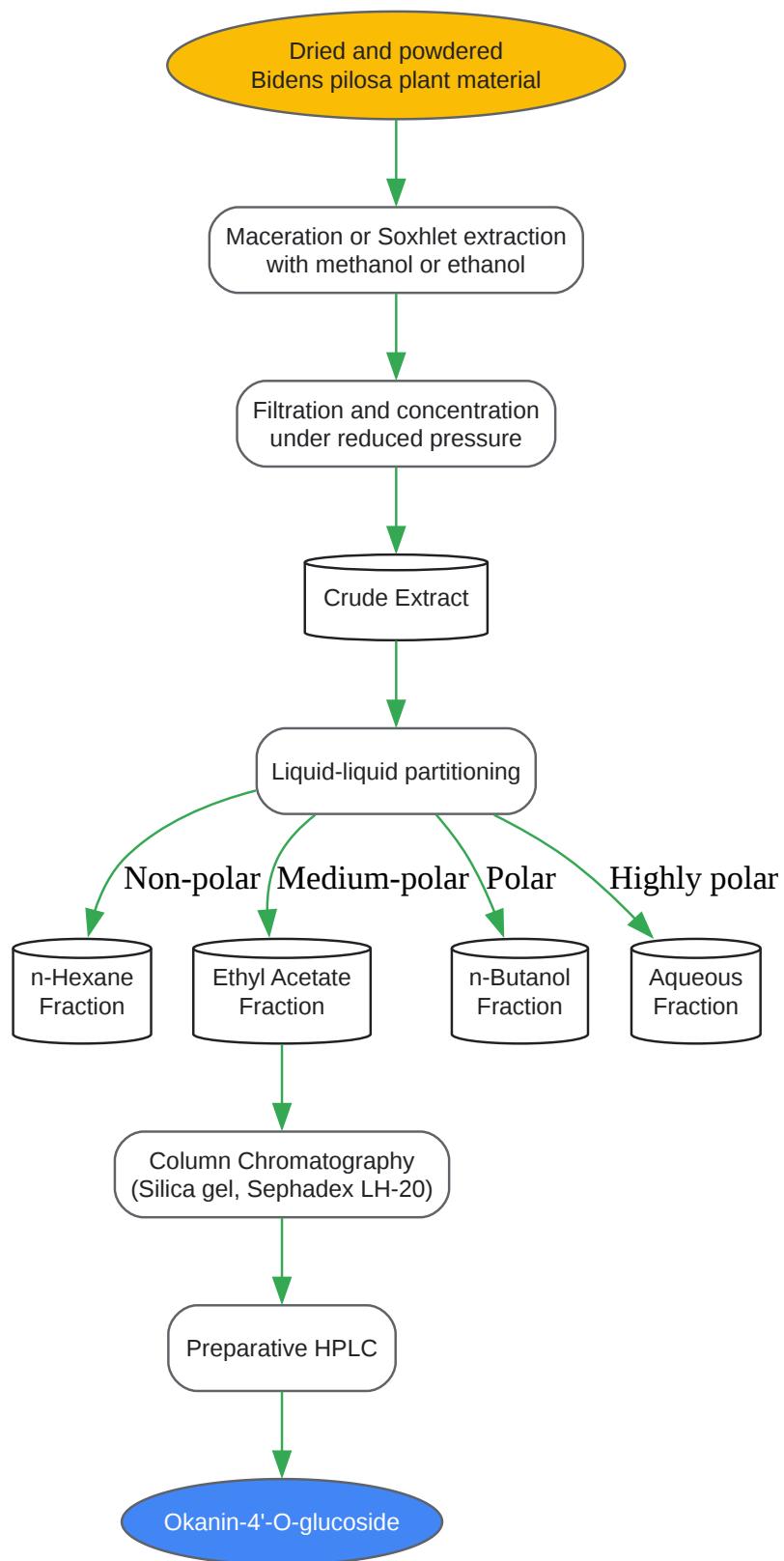
[Click to download full resolution via product page](#)

Inhibition of the NF-κB signaling pathway by okanin.

Activation of the Nrf2/HO-1 Pathway

Okanin can induce the expression of the antioxidant enzyme HO-1 through the activation of the Nrf2 signaling pathway.

[Click to download full resolution via product page](#)


Activation of the Nrf2/HO-1 pathway by okanin.

Experimental Protocols

This section provides detailed methodologies for the isolation of flavonoids from *Bidens pilosa* and key in vitro assays to evaluate the biological activities of **Okanin-4'-O-glucoside** and its derivatives.

Extraction and Isolation of Flavonoids from *Bidens pilosa*

The following is a general protocol for the extraction and fractionation of flavonoids from *Bidens pilosa*. Optimization may be required for the specific isolation of **Okanin-4'-O-glucoside**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Okanin-4'-O-glucoside | C21H22O11 | CID 53442196 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Okanin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and characterization of Okanin-4'-O-glucoside and its derivatives.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15286799#discovery-and-characterization-of-okanin-4-o-glucoside-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com